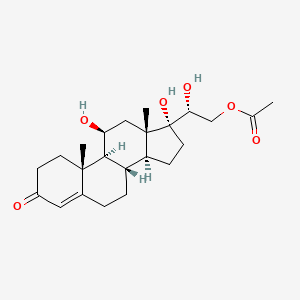

20Beta-Dihydrocortisol 21-Acetate

Description

Overview of C21 Steroid Metabolism and Biological Significance

C21 steroids are a class of steroid hormones characterized by a 21-carbon skeleton. The biosynthesis of these crucial molecules begins with cholesterol, which is converted to pregnenolone, the primary precursor for all C21 steroids. mcw.edukegg.jp From pregnenolone, a series of enzymatic reactions, including hydroxylations and dehydrogenations, produce key hormones such as progesterone (B1679170), mineralocorticoids (e.g., aldosterone), and glucocorticoids (e.g., cortisol). mcw.edukegg.jpontosight.ai

The primary enzymes in these pathways include 3β-hydroxysteroid dehydrogenase (3β-HSD), 21-hydroxylase (CYP21A2), 11β-hydroxylase (CYP11B1), and aldosterone (B195564) synthase (CYP11B2). ontosight.aiuniprot.orgnih.gov These enzymes are predominantly located in the adrenal cortex, where the bulk of corticosteroid synthesis occurs. nih.gov

C21 steroids are vital for a wide range of physiological processes. ontosight.aiontosight.ai Glucocorticoids like cortisol are integral to regulating metabolism, suppressing the immune system, and managing stress responses. ontosight.aimayoclinic.org Mineralocorticoids such as aldosterone are essential for controlling blood pressure and maintaining electrolyte balance. kegg.jpontosight.ai The metabolism of these hormones, primarily in the liver, involves reactions like reduction and conjugation, which render them inactive and more water-soluble for excretion. ontosight.ai Dysregulation in C21 steroid metabolism can lead to significant pathological conditions, including congenital adrenal hyperplasia and Cushing's syndrome. ontosight.ainih.gov

Table 1: Key C21 Steroids and Their Primary Functions

| Steroid | Class | Primary Function(s) |

| Progesterone | Progestogen | Precursor to other steroids, reproductive cycle regulation. ontosight.ai |

| Cortisol | Glucocorticoid | Stress response, metabolism, immune suppression. ontosight.aiwikipedia.org |

| Aldosterone | Mineralocorticoid | Blood pressure regulation, sodium and potassium balance. mcw.edukegg.jp |

| Corticosterone | Glucocorticoid/Mineralocorticoid | Stress response, metabolic regulation. nih.gov |

| 11-Deoxycortisol | Precursor | Intermediate in cortisol synthesis. nih.govwikipedia.org |

Enzymatic Reduction of Ketones and Esterification/De-esterification of Steroid Hydroxyls

The biological activity and metabolic fate of C21 steroids are heavily influenced by modifications to their functional groups. Two common and significant transformations are the reduction of ketone groups and the esterification of hydroxyl groups.

The reduction of ketone functionalities, particularly at the C3, C11, and C20 positions of the steroid nucleus, is a key metabolic step. This process is catalyzed by a group of enzymes known as oxidoreductases, including members of the aldo-keto reductase (AKR) superfamily. wikipedia.org For instance, the reduction of the C20 ketone of cortisol and cortisone (B1669442) is carried out by 20α- and 20β-hydroxysteroid dehydrogenases (HSDs), which are types of AKRs. nih.govwikipedia.org This conversion of a ketone to a secondary alcohol significantly alters the steroid's biological activity, often leading to inactivation. nih.gov These enzymatic reductions are stereospecific, producing either an α- or β-hydroxyl group. wikipedia.org

Esterification is another critical biotransformation, involving the attachment of an acyl group, such as an acetate (B1210297) or a fatty acid, to a hydroxyl group on the steroid molecule. oup.comresearchgate.net The C21 hydroxyl group of corticosteroids is a common site for this reaction, forming 21-acetates or other esters. oup.comsigmaaldrich.com This process can alter the physicochemical properties of the steroid, affecting its absorption, distribution, and duration of action. Esterification can be reversed through the action of esterase enzymes, which hydrolyze the ester bond to release the original steroid. This de-esterification can serve as an activation step, converting a prodrug form into the biologically active hormone. oup.com

Table 2: Key Enzymes in Steroid Modification

| Enzyme Family | Specific Enzyme Example | Reaction Catalyzed |

| Aldo-Keto Reductases (AKRs) | 20α-Hydroxysteroid Dehydrogenase (20α-HSD) | Reduction of the C20 ketone to a 20α-hydroxyl group. nih.gov |

| Aldo-Keto Reductases (AKRs) | 3α-Hydroxysteroid Dehydrogenase (3α-HSD) | Reduction of the C3 ketone. wikipedia.org |

| Esterases/Acyltransferases | Not specified in detail in search results | Esterification/de-esterification of steroid hydroxyl groups. oup.comresearchgate.net |

Contextualization of 20-Reduced Corticosteroids and 21-Acetates in Biochemical Pathways

The compound 20Beta-Dihydrocortisol 21-Acetate is a specific metabolite that arises from the pathways described above. Its structure represents the convergence of two distinct metabolic modifications of cortisol: reduction at the C20 position and acetylation at the C21 position.

Cortisol, the primary glucocorticoid in humans, undergoes extensive metabolism. One of these pathways involves the enzymatic reduction of its C20 ketone group. This reaction is catalyzed by 20β-hydroxysteroid dehydrogenase, which converts the 20-oxo group into a 20β-hydroxyl group, yielding 20β-Dihydrocortisol (also known as 11β,17,20β,21-Tetrahydroxy-pregn-4-en-3-one). This transformation is generally considered a step in the inactivation and clearance of cortisol.

Separately, the C21-hydroxyl group of cortisol and its metabolites can be esterified. The addition of an acetyl group at this position results in a 21-acetate ester. For example, Cortisone 21-acetate is a well-known synthetic corticosteroid derivative. sigmaaldrich.com This acetylation alters the molecule's polarity and can be a feature of both endogenous metabolism and pharmaceutical modification.

Therefore, this compound is understood as a downstream metabolite of cortisol. Its formation requires the sequential or combined action of 20β-hydroxysteroid dehydrogenase and an acetyltransferase enzyme. It represents a molecule that has undergone significant modification from the parent hormone, cortisol, likely rendering it biologically inactive and priming it for eventual elimination from the body. Its presence in biological samples would be indicative of active cortisol metabolism, specifically involving the 20β-reduction and 21-acetylation pathways.

Structure

3D Structure

Properties

Molecular Formula |

C23H34O6 |

|---|---|

Molecular Weight |

406.5 g/mol |

IUPAC Name |

[(2R)-2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-hydroxyethyl] acetate |

InChI |

InChI=1S/C23H34O6/c1-13(24)29-12-19(27)23(28)9-7-17-16-5-4-14-10-15(25)6-8-21(14,2)20(16)18(26)11-22(17,23)3/h10,16-20,26-28H,4-9,11-12H2,1-3H3/t16-,17-,18-,19+,20+,21-,22-,23-/m0/s1 |

InChI Key |

VUUVQSSKKHJUHI-CGDAUVCTSA-N |

Isomeric SMILES |

CC(=O)OC[C@H]([C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)O)C)O)O |

Canonical SMILES |

CC(=O)OCC(C1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)O)O |

Origin of Product |

United States |

Enzymological Perspectives on Steroid 20 Keto Reduction and 21 Hydroxyl Acetylation/deacetylation

Characterization of 20β-Hydroxysteroid Dehydrogenases (20β-HSDH)

Bacterial 20β-hydroxysteroid dehydrogenase (20β-HSDH) plays a regulatory role in cortisol metabolism by reducing the C-20 carboxyl group on cortisol to produce 20β-dihydrocortisol. nih.govnih.gov This enzyme is a member of the short-chain dehydrogenase/reductase (SDR) family of proteins. nih.gov

The substrate specificity of 20β-HSDH enzymes varies between species, but they generally target the 20-keto group of corticosteroids.

Bacterial 20β-HSDH: Studies on the recombinant 20β-HSDH from the gut bacterium Butyricicoccus desmolans show that cortisol is the preferred substrate. nih.gov The enzyme's activity is significantly reduced with substrates that lack the 11β-hydroxyl or 17α-hydroxyl groups, indicating that these features are important for substrate recognition. nih.gov Similarly, the 20β-HSDH from Bifidobacterium adolescentis strain L2-32 is highly specific for cortisol, with hydroxyl groups on the C and D rings of the steroid being crucial for specificity. nih.gov Research on 20β-HSDH type 2 enzymes confirms they can catalyze the 20β-reduction of a wide array of steroids within the glucocorticoid biosynthesis pathway. nih.gov

Regioselectivity: These enzymes are highly regioselective, specifically reducing the ketone at the C-20 position to a 20β-hydroxyl group. nih.govnih.gov The enzyme from B. desmolans was not active against 20α-hydroxy substrates. nih.gov

**Table 1: Substrate Specificity of Recombinant 20β-HSDH from Butyricicoccus desmolans*** *Data sourced from a study on the enzyme's relative activity with various steroid substrates compared to cortisol. nih.gov

| Substrate | Relative Activity (%) |

| Cortisol | 100 |

| Corticosterone (lacks 17α-OH) | 49.8 |

| 11-Deoxycortisol (lacks 11β-OH) | 39.8 |

| 5β-Tetrahydrocortisol | 49.2 |

The catalytic activity of 20β-HSDH is dependent on a pyridine (B92270) nucleotide cofactor, typically NADH. The reaction is a reversible equilibrium:

Cortisol + NADH ⇌ 20β-Dihydrocortisol + NAD⁺ nih.gov

Cofactor: The reaction involves the oxidation of NADH to NAD⁺ during the reduction of the steroid substrate. nih.govnih.gov The enzymatic process is initiated by the donation of a hydride from the NADH cofactor to the C-20 carbonyl of the steroid. researchgate.netbiorxiv.org

Reaction Kinetics and Thermodynamics: For the 20β-HSDH from B. adolescentis, the Michaelis-Menten constant (Km) for cortisol is 24.07 μM. nih.gov The enzyme from B. desmolans exhibits a Km for cortisol of 0.80 ± 0.06 μM. nih.gov For both enzymes, the equilibrium strongly favors the reductive direction, indicating that the formation of 20β-dihydrocortisol is thermodynamically favorable under the studied conditions. nih.govnih.gov

Table 2: Kinetic Parameters of Bacterial 20β-HSDH with Cortisol as Substrate This table presents a comparison of kinetic data from two different bacterial 20β-HSDH enzymes. nih.govnih.gov

| Enzyme Source | Km (μM) | Vmax (μmol·min⁻¹·mg⁻¹) | kcat (min⁻¹) | kcat/Km (μM⁻¹·min⁻¹) |

| Bifidobacterium adolescentis | 24.07 | 21.08 | 668.3 | 27.77 |

| Butyricicoccus desmolans | 0.80 | 30.36 | 607 | 760 |

There are notable distinctions between the 20β-HSDH enzymes found in microbes and their mammalian counterparts.

Microbial Enzymes: In gut microbes such as Bifidobacterium adolescentis, Butyricicoccus desmolans, and Clostridium scindens, 20β-HSDHs are well-documented. nih.govnih.govnih.gov These bacterial enzymes are typically classified within the short-chain dehydrogenase/reductase (SDR) or medium-chain dehydrogenase/reductase (MCDR) superfamilies. nih.gov They play a significant role in modulating the pool of steroid hormones within the gut environment. nih.govillinois.edu

Mammalian Enzymes: In mammalian tissues like skin, muscle, and adipose tissue, the generation of 20β-dihydrocortisol has been attributed to Carbonyl Reductase 1 (CBR1). endocrine-abstracts.org Mammalian hydroxysteroid dehydrogenases are often members of the aldo-keto reductase (AKR) superfamily. nih.govnih.gov Host HSDs are critical for both the biosynthesis of steroids in steroidogenic tissues and the local regulation of active steroid concentrations in peripheral tissues. nih.gov

The three-dimensional structure of 20β-HSDH provides insight into its catalytic mechanism. X-ray crystallography of the enzyme from Bifidobacterium adolescentis reveals key structural features. nih.govnih.govosti.gov

Active Site: The active site contains a conserved catalytic tetrad of amino acids (e.g., Ser-Tyr-Lys-Asp) that facilitates the reaction. nih.govmdpi.com A key serine residue (Ser181 in B. adolescentis 20β-HSDH) is proposed to stabilize the cortisol substrate and initiate the reaction via a proton transfer to the C-20 carbonyl group. researchgate.net The binding pocket for the NADH cofactor is deep, with multiple hydrogen-bonding and electrostatic interactions securing the cofactor in place. researchgate.net

Flexible Regions: A large, flexible N-terminal region has been identified in the B. adolescentis 20β-HSDH. nih.govnih.govosti.gov This extended N-terminus is crucial for the protein's stability and enzymatic activity, as deletions in this area lead to structural changes and reduced function. nih.govnih.govosti.gov

Investigation of Steroid 21-Hydroxyl Acetyltransferases and Esterases

The final step in the formation of 20β-Dihydrocortisol 21-Acetate is the acetylation of the hydroxyl group at the C-21 position. This reaction requires a specific acetyltransferase enzyme.

While the hydroxylation at C-21 is a well-known step in corticosteroid synthesis, mediated by steroid 21-hydroxylase (a cytochrome P450 enzyme, CYP21A2), the subsequent acetylation is less characterized. wikipedia.orguniprot.org However, research has identified bacteria capable of this specific transformation.

A strain of the anaerobic bacterium Clostridium sporogenes has been shown to synthesize two constitutive enzymes that act on steroids: an enzyme that can selectively acetylate the 21-hydroxyl function of certain corticosteroids and a corresponding esterase that can reverse the reaction. nih.gov The acetylating enzyme exhibits strict structural requirements for its substrates, needing a 3-keto-4-ene steroid structure and either a C-20 keto or a 20α-hydroxyl group. nih.gov This discovery confirms the existence of steroid 21-hydroxyl acetyltransferases in the microbial world, providing a direct enzymatic route for the 21-acetylation of corticosteroid derivatives. nih.gov

Deacetylation Mechanisms and Enzymes Affecting the C21 Position

The hydrolysis of a 21-acetate ester to a free 21-hydroxyl group is a critical reaction in steroid metabolism and activation. While chemical hydrolysis methods exist, enzymatic deacetylation offers high specificity and operates under mild conditions. google.com This conversion is carried out by esterases, a class of hydrolase enzymes.

Microbial sources have proven to be a rich reservoir of such specific enzymes. For instance, an anaerobic bacterium, Clostridium sporogenes, isolated from sewage, produces a constitutive esterase that specifically hydrolyzes the 21-acetyl group of corticosteroids. nih.gov This enzymatic action is part of a reversible process, as the same organism also synthesizes an acetyltransferase capable of selectively acetylating the 21-hydroxyl function. nih.gov The activity of these enzymes is highly dependent on the steroid's core structure, requiring a 3-keto-4-ene configuration and a keto or 20α-hydroxyl group at the C20 position. nih.gov This specificity ensures that only certain steroids are substrates for deacetylation.

Beyond bacteria, mechanisms for sterol deacetylation have been identified in eukaryotes like the yeast Saccharomyces cerevisiae. Researchers have identified a sterol acetylation/deacetylation cycle involving the acetyltransferase ATF2 and the membrane-anchored deacetylase SAY1. embopress.org SAY1 is responsible for the deacetylation of acetylated sterols within the endoplasmic reticulum. embopress.org While this system was characterized using sterols like cholesterol and the steroid precursor pregnenolone, the presence of SAY1 homologues in mammals suggests that this pathway for lipid deacetylation may be evolutionarily conserved. embopress.org The lack of SAY1 in yeast leads to the secretion of acetylated sterols, indicating that deacetylation is a key step for cellular retention. embopress.org

The table below summarizes key enzymes involved in the acetylation and deacetylation of the steroid C21 position.

Table 1: Enzymes Involved in C21 Acetylation and Deacetylation

| Enzyme/System | Source Organism | Function | Key Substrate Features | Reference |

|---|---|---|---|---|

| C21-Esterase | Clostridium sporogenes | Deacetylation (Hydrolysis) | 3-keto-4-ene steroid nucleus; C20-keto or 20α-hydroxyl group | nih.gov |

| C21-Acetyltransferase | Clostridium sporogenes | Acetylation | 3-keto-4-ene steroid nucleus; C20-keto or 20α-hydroxyl group | nih.gov |

| SAY1 | Saccharomyces cerevisiae | Deacetylation (Deacetylase) | Acetylated sterols (e.g., Cholesteryl Acetate) | embopress.org |

Interplay between C20 Reduction and C21 Ester Hydrolysis in Microbial Biotransformations

Microbial biotransformations of steroids often involve multiple, concurrent reactions, leading to novel derivatives. A significant interaction exists between the reduction of the ketone at the C20 position and the hydrolysis of the ester at the C21 position. The reduction of the C20-keto group is a common transformation catalyzed by various microorganisms, yielding either 20α- or 20β-hydroxy steroids. nih.govnih.gov

For example, several strains of the genus Rhodococcus are known to catalyze the C20-keto reduction of corticosteroids. When transforming cortisone (B1669442), Rhodococcus baikonurensis and Rhodococcus erythropolis produce 20β-hydroxy-prednisone. mdpi.com Similarly, the biotransformation of hydrocortisone (B1673445) by R. baikonurensis yields 20β-hydroxy-prednisolone. nih.govmdpi.com These reactions demonstrate the efficiency of microbial enzymes, specifically 20-ketosteroid reductases, in modifying the steroid side chain. nih.govmdpi.com These reductases often belong to the aldo-keto reductase (AKR) or short-chain dehydrogenase/reductase (SDR) enzyme superfamilies. nih.govnih.gov

The interplay between C20 reduction and C21 ester hydrolysis is dictated by enzyme substrate specificity. As established with Clostridium sporogenes, the C21-esterase requires a specific configuration at C20 (either a ketone or a 20α-hydroxyl group). nih.gov This implies that if a microorganism possesses both a 20-ketosteroid reductase and a C21-esterase, the order and efficiency of these reactions are critically linked.

If the reductase acts first, converting the C20-ketone to a 20β-hydroxyl group, it could potentially inhibit the action of a C21-esterase that specifically requires a C20-keto or 20α-hydroxy substrate. Conversely, if the C21-esterase acts first, the resulting free 21-hydroxyl group might influence the binding or catalytic efficiency of the 20-ketosteroid reductase. Therefore, the final product of a microbial biotransformation, such as 20β-Dihydrocortisol from a 20β-Dihydrocortisol 21-Acetate precursor, depends on the sequential action or competitive kinetics of these distinct enzymes within the host organism.

The following table details microbial transformations involving the C20 position, providing insight into the enzymes' actions.

Table 2: Microbial Biotransformations Involving C20-Keto Reduction

| Substrate | Microorganism | Key Transformation(s) | Product(s) | Reference |

|---|---|---|---|---|

| Cortisone | Rhodococcus baikonurensis | Δ1-dehydrogenation, C20-keto reduction | Prednisone, 20β-hydroxy-prednisone | mdpi.com |

| Cortisone | Rhodococcus erythropolis | Δ1-dehydrogenation, C20-keto reduction | Prednisone, 20β-hydroxy-prednisone | mdpi.com |

| Hydrocortisone | Rhodococcus baikonurensis | Δ1-dehydrogenation, C20-keto reduction | 20β-hydroxy-prednisolone | nih.govmdpi.com |

Biosynthetic and Transformational Pathways of Corticosteroid Derivatives

Microbial Biotransformation Routes to 20-Reduced Corticosteroids

Microorganisms, including various fungi and bacteria, are capable of modifying the structure of corticosteroids through specific enzymatic reactions. One such significant transformation is the reduction of the C-20 carbonyl group of cortisol, leading to the formation of 20β-dihydrocortisol.

Fungal Transformation of Hydrocortisone (B1673445) to 20β-Dihydrocortisol

Certain fungal species have been identified for their capacity to biotransform hydrocortisone (cortisol) into its 20β-reduced metabolite. Research has shown that fungi such as Fusarium fujikuroi and Rhizomucor pusillus can convert hydrocortisone into 11β,17α,20β,21-tetrahydroxypregn-4-en-3-one, which is the chemical name for 20β-dihydrocortisol. researchgate.net In these biotransformation processes, the reduction of the C-20 keto group is a key reaction, alongside other potential modifications. researchgate.net

Bacterial Production of 20β-Dihydrocortisol from Cortisol

A diverse range of gut bacteria can convert cortisol to 20β-dihydrocortisol. illinois.edunih.gov This transformation is catalyzed by the enzyme 20β-hydroxysteroid dehydrogenase (20β-HSDH). nih.govresearchgate.net Specific bacterial species known to perform this reaction include Butyricicoccus desmolans, Clostridium cadavaris, and Bifidobacterium adolescentis. illinois.edunih.gov The gene encoding this bacterial 20β-HSDH has been identified and named desE. illinois.edu The enzyme utilizes NADH as a cofactor to reduce the C-20 carbonyl group of cortisol. illinois.eduresearchgate.netnih.gov Studies with whole-cell assays have demonstrated that B. adolescentis can completely convert cortisol into 20β-dihydrocortisol. nih.gov This bacterial metabolic pathway can regulate the availability of cortisol for other microbial transformations, such as the cleavage of its side-chain to form pro-androgens. researchgate.netnih.gov

Table 1: Microbial Biotransformation of Cortisol to 20β-Dihydrocortisol

| Microorganism | Enzyme/Gene | Substrate | Primary Product |

| Fusarium fujikuroi | Not Specified | Hydrocortisone | 20β-Dihydrocortisol researchgate.net |

| Rhizomucor pusillus | Not Specified | Hydrocortisone | 20β-Dihydrocortisol researchgate.net |

| Bifidobacterium adolescentis | 20β-HSDH (desE) | Cortisol | 20β-Dihydrocortisol illinois.edunih.gov |

| Butyricicoccus desmolans | 20β-HSDH (desE) | Cortisol | 20β-Dihydrocortisol illinois.edunih.gov |

| Clostridium cadavaris | 20β-HSDH (desE) | Cortisol | 20β-Dihydrocortisol illinois.edu |

Sequential or Concurrent Biotransformations Leading to 20-Reduced and 21-Acetylated Steroids

The formation of 20β-Dihydrocortisol 21-Acetate can be conceptualized through sequential or concurrent microbial actions. While a single organism performing both 20-reduction and 21-acetylation on cortisol has not been extensively documented, the enzymatic capabilities for each step exist within the microbial world.

21-Acetylation: Certain anaerobic bacteria, such as Clostridium sporogenes, can selectively acetylate the 21-hydroxyl group of corticosteroids. nih.gov This bacterium produces an enzyme that can attach an acetyl group to this position, as well as a corresponding esterase to reverse the reaction. nih.gov

20-Reduction: As detailed previously, numerous bacteria and fungi can reduce the C-20 keto group of cortisol and its derivatives. researchgate.netnih.gov

Therefore, a sequential pathway is plausible where one microorganism acetylates the C-21 hydroxyl group of a corticosteroid, and another subsequently reduces the C-20 keto group. Additionally, biotransformation studies often use 21-acetylated precursors like cortisone (B1669442) acetate (B1210297) or hydrocortisone acetate. nih.govresearchgate.net For instance, transformations of cortisone can yield 20β-hydroxy-prednisone, demonstrating that a 20-reduction can occur on a molecule that may have originated from a 21-acetylated precursor. nih.govmdpi.comnih.gov This indicates that microbial enzymes can process steroids with these modifications, making a pathway to 20-reduced and 21-acetylated steroids feasible.

Mammalian Metabolic Pathways Generating 20-Reduced Corticosteroids

In addition to microbial activity, mammalian systems possess endogenous pathways for producing 20-reduced corticosteroids. This metabolism plays a role in regulating the activity of glucocorticoids.

Endogenous Formation of 20β-Dihydrocortisol in Biological Systems

20β-Dihydrocortisol is an endogenous metabolite in mammals. nih.govendocrine-abstracts.org Its formation has been reported in various tissues and cells, including the skin, muscle, thrombocytes, and fibroblasts. endocrine-abstracts.org The presence of C-20 reduced metabolites of cortisol has also been confirmed in human urine. nih.gov Elevated levels of 20β-dihydrocortisol have been observed in certain physiological and pathological states. For example, its production is increased in the adipose tissue of obese individuals. endocrine-abstracts.org Furthermore, 20β-dihydrocortisol is detected in the urine of patients with Cushing's syndrome and in the plasma of individuals with hypertension. nih.gov

Role of Mammalian Carbonyl Reductase 1 (CBR1) in 20β-HSDH Activity

The primary enzyme responsible for the 20β-reduction of cortisol in mammals is Carbonyl Reductase 1 (CBR1). nih.govnih.gov CBR1 is a ubiquitously expressed cytosolic enzyme that catalyzes the NADPH-dependent conversion of cortisol to 20β-dihydrocortisol, thus exhibiting 20β-HSDH activity. nih.govnih.gov Research has shown that this pathway is a significant route for cortisol metabolism and is upregulated in the adipose tissue of obese humans, horses, and mice. nih.gov While 20β-dihydrocortisol is a weak agonist for the glucocorticoid receptor, it is a potent agonist for the mineralocorticoid receptor. endocrine-abstracts.org The activity of CBR1 is therefore considered a novel pathway that modulates glucocorticoid action, potentially protecting against excessive glucocorticoid receptor activation in conditions like obesity. nih.goved.ac.uk

Table 2: Key Research Findings on Mammalian Carbonyl Reductase 1 (CBR1)

| Research Finding | Significance |

| CBR1 catalyzes the NADPH-dependent reduction of cortisol to 20β-dihydrocortisol. nih.gov | Identifies CBR1 as the key mammalian enzyme with 20β-HSDH activity for glucocorticoids. nih.govnih.gov |

| CBR1 expression and activity are upregulated in adipose tissue in obesity. endocrine-abstracts.orgnih.gov | Links the 20β-dihydrocortisol pathway to metabolic dysregulation in obesity. ed.ac.uk |

| 20β-dihydrocortisol, the product of CBR1, is a weak glucocorticoid receptor agonist but a potent mineralocorticoid receptor agonist. endocrine-abstracts.org | Suggests a complex, tissue-specific role in modulating steroid hormone signaling. endocrine-abstracts.org |

| Pharmacological inhibition of CBR1 in obese mice worsens glucose intolerance. nih.gov | Indicates a protective role for CBR1 against excessive glucocorticoid activation. nih.gov |

Chemical and Chemo-enzymatic Synthesis Strategies for 20-Reduced Corticosteroid 21-Acetates

The synthesis of 20-reduced corticosteroid 21-acetates, such as 20β-Dihydrocortisol 21-acetate, presents a significant challenge in medicinal and synthetic chemistry. The complexity arises from the need for precise control over stereochemistry at the C-20 position and regioselective acetylation at the C-21 primary hydroxyl group, while navigating the reactivity of other functional groups on the steroid scaffold. Both purely chemical and integrated chemo-enzymatic strategies have been developed to address these challenges, aiming for efficient and selective production of these target molecules.

Targeted Derivatization of Steroid Nuclei for Specific Functional Group Introduction

The chemical synthesis of 20β-Dihydrocortisol 21-acetate from a precursor like hydrocortisone involves two primary transformations: the stereoselective reduction of the C-20 ketone and the regioselective acetylation of the C-21 hydroxyl group.

The reduction of the C-20 ketone in corticosteroids using chemical reagents such as sodium borohydride (B1222165) often results in a mixture of 20α- and 20β-hydroxy epimers. Achieving high stereoselectivity for the desired 20β-isomer is a significant hurdle. Research has shown that the stereochemical outcome is highly dependent on reaction conditions. For instance, while reduction of 17α-hydroxylated steroids like cortisol at low temperatures can favor the 20α-epimer, modifications to the reaction system are required to steer the reaction towards the 20β-product. The formation of the 20α-epimer is often favored due to the formation of a bidentate complex between calcium ions and the side chain of 17α-hydroxy steroids, which fixes them in an orientation favorable for 20α-reduction.

To achieve the desired 20β configuration with high selectivity through chemical means, a multi-step approach involving protecting groups is often necessary. Protecting groups are temporarily introduced to mask reactive functional groups, allowing transformations to occur at other specific sites. For a complex molecule like hydrocortisone, which contains hydroxyl groups at C-11, C-17, and C-21, selective acetylation at C-21 requires careful strategy. The primary C-21 hydroxyl is more reactive than the tertiary C-17 and secondary C-11 hydroxyls, allowing for a degree of selective acetylation. However, to ensure exclusive modification and prevent unwanted side reactions during subsequent steps, protection of the C-11 and C-17 hydroxyls may be employed.

A typical chemical pathway might involve:

Protection: Introduction of protecting groups for the C-3 ketone and the C-11/C-17 hydroxyls. For example, the hydroxyl groups can be protected as ethers or esters, and the ketone as an acetal.

C-21 Acetylation: The free primary C-21 hydroxyl group is then acetylated using an acetylating agent like acetic anhydride (B1165640) or acetyl chloride. The synthesis of hydrocortisone 21-acetate from hydrocortisone is a well-established industrial process. researchgate.net

C-20 Ketone Reduction: The C-20 ketone of the now-protected and acetylated steroid is reduced. The choice of reducing agent and conditions is critical to maximize the yield of the 20β-hydroxy epimer.

Deprotection: Removal of the protecting groups to yield the final product, 20β-Dihydrocortisol 21-acetate.

Biocatalytic Approaches for Selective C20 Reduction and C21 Acetylation

Biocatalytic methods, utilizing the high selectivity of enzymes, offer a powerful alternative to traditional chemical synthesis for producing specific steroid derivatives. docsity.com These approaches can overcome the challenges of stereocontrol and regioselectivity, often leading to cleaner reactions and higher yields under mild conditions.

Selective C-20 Reduction:

The key to stereospecific C-20 reduction is the use of enzymes known as 20β-hydroxysteroid dehydrogenases (20β-HSDs). These enzymes belong to the family of oxidoreductases and specifically catalyze the reduction of a C-20 ketone to a 20β-hydroxyl group. nih.gov Various microorganisms have been identified as sources of potent 20β-HSDs.

For example, bacteria from the Rhodococcus genus have been shown to effectively transform cortisone and hydrocortisone into their Δ1-dehydrogenated and 20β-reduced derivatives. uchicago.eduresearchgate.net Similarly, the gut bacterium Bifidobacterium adolescentis possesses a highly specific 20β-HSD that converts cortisol into 20β-dihydrocortisol. nih.govwikipedia.org The enzyme from B. adolescentis shows a clear preference for cortisol, with significantly lower activity towards substrates lacking the 17α-hydroxyl group (like corticosterone) or the 11β-hydroxyl group (like 11-deoxycortisol), highlighting its high substrate specificity. nih.gov

| Microorganism | Substrate | Major Product(s) | Reference |

|---|---|---|---|

| Rhodococcus erythropolis | Cortisone | 20β-hydroxy-prednisone | uchicago.edu |

| Rhodococcus baikonurensis | Hydrocortisone | 20β-hydroxy-prednisolone | uchicago.edu |

| Bifidobacterium adolescentis | Cortisol | 20β-dihydrocortisol | nih.govwikipedia.org |

Selective C-21 Acetylation:

Enzymatic acetylation of the C-21 hydroxyl group has also been demonstrated. A strain of the anaerobic bacterium Clostridium sporogenes was found to produce an enzyme capable of selectively acetylating the 21-hydroxyl function of certain corticosteroids. nih.gov A critical finding from this research was the enzyme's strict substrate requirement for a 3-keto-4-ene steroid nucleus and, importantly, a C-20 ketone or a 20α-hydroxyl group. nih.gov This specificity implies that a 20β-hydroxy corticosteroid like 20β-dihydrocortisol would likely not be a substrate for this particular acetylating enzyme.

Chemo-enzymatic Strategies:

The substrate specificities of the available enzymes dictate the sequence of a combined chemo-enzymatic synthesis. Given that the known C-21 acetylating enzyme from C. sporogenes does not act on 20β-hydroxy steroids, a viable chemo-enzymatic route to 20β-Dihydrocortisol 21-acetate would involve:

Chemical Synthesis of the Intermediate: First, the starting material, hydrocortisone, is chemically converted to its 21-acetate derivative (Hydrocortisone 21-acetate). This is a standard and efficient chemical step.

Biocatalytic Reduction: The resulting Hydrocortisone 21-acetate is then used as a substrate for a whole-cell biotransformation or an isolated enzyme reaction employing a 20β-HSD. This step would stereoselectively reduce the C-20 ketone to the desired 20β-hydroxyl group.

This strategy leverages the efficiency of chemical synthesis for the less complex acetylation step while harnessing the unparalleled stereoselectivity of a biocatalyst for the challenging C-20 reduction. This avoids complex protection-deprotection schemes and provides a more direct and potentially greener route to the target compound. The success of this approach hinges on the substrate tolerance of the 20β-HSD, which must be capable of acting on the C-21 acetylated steroid. Studies on the substrate multispecificity of 20β-HSDs indicate they can catalyze the reduction of a wide array of steroids, suggesting this is a feasible pathway. nih.gov

| Parameter | Value |

|---|---|

| Km | 24.07 µM |

| Vmax | 21.08 µmol·min-1·mg-1 |

| kcat | 668.3 min-1 |

| kcat/Km | 27.77 µM-1·min-1 |

Biochemical Significance and Potential Biological Implications of 20 Reduced 21 Acetylated Corticosteroids

Steroid Receptor Binding and Ligand Activity Studies

The biological effects of glucocorticoids are mediated by their binding to and activation of the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily. The structural modifications at the C20 and C21 positions of the steroid backbone can profoundly influence this interaction.

The binding of a steroid to the GR can result in either agonistic (activating) or antagonistic (inhibiting) effects. The conformation of the steroid, including the orientation of the side chain, is a critical determinant of the receptor's subsequent interaction with co-regulatory proteins and DNA. While specific binding studies on 20β-Dihydrocortisol 21-acetate are not extensively documented, the general principles of steroid-receptor interactions suggest that the reduction of the C20-ketone to a hydroxyl group and the addition of an acetate (B1210297) group at C21 would likely alter its affinity and efficacy at the GR compared to cortisol.

Illustrative Glucocorticoid Receptor Binding Affinities

The following table provides a hypothetical representation of relative binding affinities (RBA) to illustrate how structural changes might influence receptor binding. Actual values for 20β-Dihydrocortisol 21-acetate are not available.

| Compound | Relative Binding Affinity (%) | Predicted Activity |

|---|---|---|

| Dexamethasone (strong agonist) | 100 | Agonist |

| Cortisol | 20 | Agonist |

| 20β-Dihydrocortisol | Lower than Cortisol | Weak Agonist/Antagonist |

Steroid hormones can sometimes bind to receptors other than their primary target, leading to off-target effects. For instance, some glucocorticoids can interact with the mineralocorticoid receptor (MR). The specificity of this binding is highly dependent on the steroid's structure. Alterations at the C20 and C21 positions, as seen in 20β-Dihydrocortisol 21-acetate, could potentially modify its cross-reactivity profile with other nuclear receptors, such as the progesterone (B1679170) and androgen receptors, although specific data is lacking.

Impact on Glucocorticoid Homeostasis and Metabolic Regulation

The metabolic fate of glucocorticoids is a key factor in regulating their local and systemic concentrations. Enzymatic modifications can either inactivate potent glucocorticoids or generate metabolites with distinct activities.

The conversion of active glucocorticoids like cortisol into reduced metabolites is a major pathway for their inactivation. The reduction of the C20-ketone is a step in this inactivating process. The subsequent acetylation at the C21 position may further modulate the molecule's properties, potentially affecting its solubility, transport, and susceptibility to other metabolic enzymes. Gut microbiota, for example, can convert cortisol to metabolites that inhibit enzymes responsible for controlling active glucocorticoid levels. nih.gov

The cleavage of the C17-C20 bond in the steroid side chain is a critical step in the biosynthesis of androgens from corticosteroids. This process is catalyzed by enzymes such as steroid-17,20-desmolase, which is found in some gut bacteria. nih.gov The structure of the C20 position is crucial for this enzymatic activity. For instance, some bacterial enzymes can cleave the side chain of 20β-dihydrocortisol derivatives. nih.gov Therefore, the formation of 20β-Dihydrocortisol 21-acetate could influence the pool of substrates available for androgen synthesis through this microbial pathway. The cholesterol side-chain cleavage enzyme, P450scc, is a key enzyme in the conversion of cholesterol to pregnenolone, the precursor for all steroid hormones. wikipedia.org While P450scc acts on cholesterol, the broader family of cytochrome P450 enzymes is involved in various steroid transformations. wikipedia.orgnih.gov

Modulation of Microbial Steroid Metabolism

The gut microbiome plays a significant role in steroid metabolism. nih.gov Intestinal bacteria possess a wide array of enzymes capable of modifying steroid structures, including reductases, dehydrogenases, and lyases. nih.govnih.gov The transformation of cortisol by fecal flora into various C-21 and C-19 compounds has been documented. nih.gov

Microorganisms such as Streptomyces hydrogenans are known to possess 20β-hydroxysteroid dehydrogenase, an enzyme that reduces corticosteroids at the C-20 position. nih.gov Furthermore, gut bacteria like Clostridium scindens can perform steroid-17,20-desmolase activity, cleaving the side chain of corticosteroids to produce androgen precursors. nih.gov The ability of some bacteria to metabolize 20β-dihydrocortisol derivatives suggests that 20β-Dihydrocortisol 21-acetate could be a substrate or modulator of these microbial metabolic pathways. nih.gov

Examples of Microbial Steroid Transformations

| Microorganism | Enzyme | Substrate | Product |

|---|---|---|---|

| Streptomyces hydrogenans | 20β-hydroxysteroid dehydrogenase | Cortisol | 20β-Dihydrocortisol |

| Clostridium scindens | Steroid-17,20-desmolase | Cortisol | 11β-hydroxyandrost-4-ene-3,17-dione |

Substrate Utilization and Transformation by Gut Microbiota Enzymes

The human gut microbiota possesses a diverse enzymatic arsenal (B13267) capable of modifying host-derived steroids, including glucocorticoids like cortisol. These transformations can significantly alter the biological activity of the parent compounds. The formation of 20-reduced, 21-acetylated corticosteroids such as 20Beta-Dihydrocortisol 21-Acetate is a multi-step process involving distinct bacterial enzymes.

The initial critical transformation is the reduction of the C-20 carbonyl group of cortisol. This reaction is catalyzed by 20β-hydroxysteroid dehydrogenase (20β-HSDH), an enzyme identified in several anaerobic gut bacteria. nih.gov This enzyme reversibly converts cortisol into 20β-dihydrocortisol, utilizing NADH as a coenzyme. nih.gov The activity of 20β-HSDH effectively regulates the downstream metabolism of cortisol, as the resulting 20β-dihydrocortisol can be a substrate for different enzymatic pathways than cortisol itself. For instance, this conversion can limit the formation of pro-androgens by preventing cortisol side-chain cleavage by certain bacteria. nih.gov

The subsequent modification involves the acetylation of the 21-hydroxyl group. Research has identified that certain anaerobic bacteria, such as strains of Clostridium sporogenes, can selectively acetylate this position on corticosteroid molecules. nih.gov This bacterium produces a constitutive enzyme that transfers an acetyl group to the C-21 hydroxyl function, as well as a corresponding esterase that can reverse the reaction. nih.gov The enzyme exhibits strict structural requirements, acting on steroids with a 3-keto-4-ene configuration and a C-20 keto or 20α-hydroxyl group. nih.gov

Once formed, 20β-dihydrocortisol derivatives can be further metabolized. For example, bacteria like Butyricicoccus desmolans, which also express 20β-HSDH, are capable of cleaving the steroid side-chain of 20β-dihydrocortisol derivatives. nih.gov This indicates that the initial 20-reduction is a key step that directs the steroid into specific metabolic fates within the complex gut microbial ecosystem.

The table below summarizes the key enzymes and bacterial species involved in these transformations.

Table 1: Gut Microbiota Enzymes in the Transformation of Corticosteroids

| Enzyme | Action | Bacterial Species | Substrate(s) | Product(s) |

|---|---|---|---|---|

| 20β-Hydroxysteroid Dehydrogenase (20β-HSDH) | Reduction of C-20 carbonyl | Bifidobacterium adolescentis, Butyricicoccus desmolans nih.govnih.gov | Cortisol | 20β-Dihydrocortisol |

| 21-Acetyltransferase | Acetylation of C-21 hydroxyl | Clostridium sporogenes nih.gov | Corticosteroids (with 21-OH) | 21-Acetylated Corticosteroids |

| Steroid-17,20-desmolase | Side-chain cleavage | Butyricicoccus desmolans nih.gov | 20β-Dihydrocortisol derivatives | Androgen-like steroids |

| 21-Dehydroxylase | Dehydroxylation of C-21 | Eggerthella lenta nih.gov | Corticosteroids | 21-Deoxycorticosteroids |

Regulation of Bacterial Steroid-Modifying Enzyme Expression

The regulation of gene expression for steroid-modifying enzymes within the gut microbiota is a critical factor determining the metabolic output of this complex community. However, the specific mechanisms governing the expression of enzymes like 20β-HSDH and 21-acetyltransferases are not yet fully elucidated.

Current research has primarily focused on the biochemical characterization of these enzymes rather than the transcriptional regulation of the genes that encode them. nih.govnih.gov For some bacterial enzymes, expression appears to be constitutive, meaning they are produced at a relatively constant level regardless of the presence of their substrate. For instance, the 21-acetylating enzyme and its corresponding esterase, identified in a strain of Clostridium sporogenes, were found to be constitutive enzymes. nih.gov This suggests a continuous capacity for this bacterium to acetylate and deacetylate corticosteroids that become available in its environment.

Table 2: Known Regulatory Characteristics of Bacterial Steroid-Modifying Enzymes

| Enzyme/Pathway | Bacterial Species | Regulation Type | Inducer/Repressor |

|---|---|---|---|

| 21-Acetyltransferase & Esterase | Clostridium sporogenes nih.gov | Constitutive | Not applicable (constant expression) |

| 20β-Hydroxysteroid Dehydrogenase (20β-HSDH) | Bifidobacterium adolescentis, Butyricicoccus desmolans nih.govnih.gov | Not fully elucidated | Unknown |

| Steroid-17,20-desmolase | Butyricicoccus desmolans, Clostridium scindens nih.gov | Not fully elucidated | Unknown |

Advanced Analytical Methodologies for Characterization in Research Matrices

Liquid Chromatography-Mass Spectrometry (LC-MS) Based Profiling

Liquid chromatography coupled with mass spectrometry stands as a cornerstone for the analysis of steroids like 20β-Dihydrocortisol 21-Acetate. This powerful combination allows for the separation of complex mixtures and the sensitive detection and identification of individual components.

High-resolution mass spectrometry (HRMS) is instrumental in determining the elemental composition of 20β-Dihydrocortisol 21-Acetate and its metabolites. By providing highly accurate mass measurements, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas, a common occurrence in steroid analysis. This capability is crucial for confirming the identity of the target analyte and for quantifying it with a high degree of confidence. A developed steroidomics workflow utilizing UHPLC-HRMS/MS allows for the monitoring of a wide range of steroids, demonstrating excellent selectivity and repeatability. nih.gov

Table 1: Theoretical High-Resolution Mass Spectrometry Data for 20β-Dihydrocortisol 21-Acetate

| Ion Species | Chemical Formula | Theoretical m/z |

| [M+H]⁺ | C₂₃H₃₅O₆⁺ | 407.2428 |

| [M+Na]⁺ | C₂₃H₃₄O₆Na⁺ | 429.2247 |

| [M+K]⁺ | C₂₃H₃₄O₆K⁺ | 445.1987 |

| [M-H]⁻ | C₂₃H₃₃O₆⁻ | 405.2283 |

Note: These values are theoretical and serve as a reference for HRMS analysis.

Tandem mass spectrometry (MS/MS) is a powerful technique for the structural characterization of steroids and the specific detection of metabolites in complex matrices. In an MS/MS experiment, a specific precursor ion (e.g., the [M+H]⁺ ion of 20β-Dihydrocortisol 21-Acetate) is selected and fragmented to produce a characteristic pattern of product ions. This fragmentation pattern, often referred to as a "fingerprint," is unique to the structure of the molecule and can be used for its unambiguous identification, even in the presence of interfering substances.

Studies on related cortisol isomers, such as 20α- and 20β-dihydrocortisone, have shown that these compounds share the same molecular mass and produce similar fragmentation patterns to cortisol under certain conditions. nih.gov For instance, common transitions observed for cortisol isomers include m/z 363.1 > 121.1. nih.gov This underscores the necessity of combining MS/MS with effective chromatographic separation for accurate identification. The use of LC-MS/MS is becoming the preferred method for quantifying corticosteroids for the diagnosis of adrenal and gonadal diseases. nih.gov

Table 2: Predicted MS/MS Fragmentation Transitions for 20β-Dihydrocortisol 21-Acetate

| Precursor Ion (m/z) | Predicted Product Ions (m/z) | Structural Origin of Fragment |

| 407.2 | 347.2 | Loss of acetic acid (CH₃COOH) |

| 407.2 | 329.2 | Loss of acetic acid and water (H₂O) |

| 407.2 | 311.2 | Loss of acetic acid and two water molecules |

| 407.2 | 121.1 | Characteristic fragment of the steroid D-ring and side chain |

Note: These fragmentation patterns are predicted based on the structure of the compound and known fragmentation of similar steroids.

Due to the existence of numerous steroid isomers with identical mass and similar fragmentation patterns, chromatographic separation is a critical component of the analytical workflow. The differentiation of 20β-Dihydrocortisol 21-Acetate from its isomers, such as the 20α-epimer and other cortisol metabolites, is essential for accurate quantification.

Reversed-phase high-performance liquid chromatography (HPLC) is commonly employed for the separation of corticosteroids. researchgate.net The choice of stationary phase is crucial for achieving the desired resolution. While C18 columns are widely used, other chemistries, such as biphenyl (B1667301) phases, can offer unique selectivity for aromatic and moderately polar analytes, leading to improved separation of structural isomers. thermofisher.com The optimization of mobile phase composition and gradient elution is also critical for resolving closely eluting isomers. For instance, adjusting the chromatographic conditions can successfully separate co-eluting cortisol isomers like 20α- and 20β-dihydrocortisone. nih.gov

Table 3: Illustrative Chromatographic Conditions for Steroid Isomer Separation

| Parameter | Condition |

| Column | Reversed-Phase C18 or Biphenyl (e.g., 2.1 x 100 mm, 1.7 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid |

| Gradient | Optimized linear gradient from a low to high percentage of Mobile Phase B |

| Flow Rate | 0.2 - 0.5 mL/min |

| Column Temperature | 30 - 50 °C |

Note: These are typical starting conditions that would require optimization for the specific separation of 20β-Dihydrocortisol 21-Acetate and its isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment

While mass spectrometry provides valuable information about molecular weight and fragmentation, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for the definitive structural elucidation of organic molecules, including steroids. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom in the molecule, allowing for the unambiguous determination of its three-dimensional structure.

Spectroscopic and Chromatographic Techniques for Purity Assessment and Characterization of Biosynthetic Intermediates

The purity of a reference standard of 20β-Dihydrocortisol 21-Acetate is critical for accurate quantification in research samples. A combination of chromatographic and spectroscopic techniques is typically used for purity assessment. High-performance liquid chromatography with UV detection (HPLC-UV) is a common method for determining the purity of steroid acetates. nih.gov The presence of impurities would be indicated by additional peaks in the chromatogram.

The characterization of biosynthetic intermediates leading to the formation of 20β-Dihydrocortisol 21-Acetate also relies on these analytical techniques. The identification of potential precursors and by-products in a synthesis or a biological system is crucial for understanding the metabolic pathways involved.

Development of Robust Methodologies for Analysis in Complex Biological Milieus

Analyzing 20β-Dihydrocortisol 21-Acetate in complex biological matrices such as plasma, urine, or tissue homogenates presents additional challenges due to the presence of numerous interfering substances. Therefore, the development of robust analytical methodologies requires efficient sample preparation techniques to extract the analyte of interest and remove matrix components that can interfere with the analysis.

Solid-phase extraction (SPE) is a widely used technique for the cleanup and concentration of steroids from biological fluids. thermofisher.com The choice of SPE sorbent and elution solvents must be carefully optimized to ensure high recovery of 20β-Dihydrocortisol 21-Acetate and efficient removal of interfering compounds. The subsequent analysis by LC-MS/MS provides the necessary selectivity and sensitivity for reliable quantification in these complex samples. The development of such methods is crucial for studying the physiological and pathological roles of this steroid.

Molecular and Cellular Research Models for Studying 20beta Dihydrocortisol 21 Acetate

In Vitro Enzyme Assays and Reaction Optimization

In vitro enzyme assays are fundamental for characterizing the enzymes responsible for the production of 20Beta-Dihydrocortisol 21-Acetate. These assays allow for the detailed study of enzyme kinetics, substrate specificity, and the optimization of reaction conditions. The primary enzyme of interest is 20β-hydroxysteroid dehydrogenase (20β-HSDH), which catalyzes the conversion of cortisol to 20β-dihydrocortisol. Subsequent acetylation at the C21 position would then yield the target compound.

Research has shown that 20β-HSDH from various microbial sources exhibits different substrate specificities and reaction kinetics. For instance, the 20β-HSDH from Bifidobacterium adolescentis is highly active in the reductive direction, converting cortisol to 20β-dihydrocortisol. nih.gov Standard reaction mixtures for assaying this enzyme typically contain a buffer such as sodium acetate (B1210297), a cofactor like NADH or NAD+, the enzyme preparation, and the steroid substrate. nih.gov

Optimization of these reactions involves varying parameters such as pH, temperature, cofactor concentration, and substrate concentration to maximize the yield of the desired product. For example, the activity of B. adolescentis 20β-HSDH is significantly higher with NADH as a cofactor compared to NAD+, indicating a strong preference for the reductive reaction. nih.gov

Microbial Fermentation and Biotransformation Systems

Microbial fermentation provides a powerful and environmentally friendly alternative to chemical synthesis for producing steroid derivatives like this compound. mdpi.com Whole-cell biotransformation utilizes the metabolic machinery of microorganisms to perform specific chemical reactions on a substrate.

Several bacterial species have been identified that can perform the C20 reduction of corticosteroids. Bifidobacterium adolescentis, for example, has been shown to synthesize a 20-hydroxysteroid dehydrogenase that reduces cortisol to 20β-dihydrocortisol. nih.gov Similarly, strains of Rhodococcus, such as R. erythropolis and R. baikonurensis, are capable of both Δ1-dehydrogenation and C20 reduction of cortisone (B1669442) and hydrocortisone (B1673445), leading to the formation of 20β-hydroxy-prednisolone and 20β-hydroxy-prednisone respectively. mdpi.com

These microbial systems offer the advantage of high regio- and stereospecificity, which is often difficult to achieve through chemical methods. mdpi.com The biotransformation of hydrocortisone by R. erythropolis has been shown to yield both prednisolone (B192156) (37%) and 20β-hydroxy-prednisolone (40%) after 72 hours. mdpi.com While the direct microbial production of this compound is not explicitly detailed, the use of hydrocortisone acetate as a substrate in such systems suggests the potential for producing the acetylated form of 20β-dihydrocortisol. mdpi.com

| Microorganism | Substrate | Product(s) | Yield | Reference |

| Rhodococcus erythropolis | Hydrocortisone | Prednisolone, 20β-hydroxy-prednisolone | 37%, 40% | mdpi.com |

| Rhodococcus baikonurensis | Hydrocortisone | 20β-hydroxy-prednisolone | 32% | mdpi.com |

| Rhodococcus baikonurensis | Cortisone | Prednisone, 20β-hydroxy-prednisone | 27%, 68% | mdpi.com |

| Bifidobacterium adolescentis | Cortisol | 20β-dihydrocortisol | - | nih.gov |

Cell-Free Extracts and Purified Enzyme Preparations

To overcome the limitations of whole-cell systems, such as substrate transport across the cell membrane and competing metabolic pathways, researchers often turn to cell-free extracts and purified enzyme preparations. Cell-free protein synthesis (CFPS) systems capture the necessary transcriptional and translational machinery in vitro, allowing for the production of specific enzymes without the constraints of a living cell. nih.gov

Cell-free extracts are prepared by lysing cells, such as Escherichia coli, and removing the cell debris, resulting in a solution containing all the necessary components for protein synthesis. nih.gov This approach allows for direct access to the enzymatic machinery and greater control over the reaction environment. While the preparation of these extracts can be time-intensive, recent advancements have streamlined the process. nih.gov

For more detailed kinetic and structural studies, purified enzyme preparations are essential. The 20β-HSDH from Bifidobacterium adolescentis has been cloned, overexpressed, and purified, allowing for detailed biochemical characterization. nih.gov Such purified enzymes are used in in vitro assays to determine kinetic parameters and to understand the molecular basis of their substrate specificity.

Recombinant Expression Systems for Enzyme Production and Mutagenesis Studies

Recombinant DNA technology has revolutionized the production of enzymes for biotechnological applications. Recombinant expression systems, typically using hosts like Escherichia coli, allow for the high-level production of desired enzymes, such as 20β-HSDH. nih.gov The gene encoding the enzyme of interest is cloned into an expression vector, which is then introduced into the host organism. The host then produces large quantities of the recombinant protein. nih.gov

These systems are not only crucial for producing the quantities of enzyme needed for biotransformation but also for conducting mutagenesis studies. Site-directed mutagenesis allows researchers to make specific changes to the amino acid sequence of an enzyme. By creating mutant versions of 20β-HSDH, scientists can investigate the roles of specific amino acid residues in substrate binding and catalysis. nih.gov This knowledge can then be used to engineer enzymes with improved properties, such as enhanced stability, altered substrate specificity, or increased catalytic activity, which could be beneficial for the targeted synthesis of compounds like this compound. nih.gov

Theoretical and Computational Chemistry Approaches to Steroid Biochemistry

Molecular Docking and Dynamics Simulations of Steroid-Enzyme Interactions

Molecular docking and dynamics simulations are instrumental in understanding how a ligand, such as 20-Beta-Dihydrocortisol 21-Acetate, interacts with biological macromolecules, primarily enzymes. These computational techniques can predict the binding affinity, orientation, and stability of the ligand-enzyme complex, offering insights into the compound's potential as a substrate or inhibitor.

For 20-Beta-Dihydrocortisol 21-Acetate, docking studies would be crucial in identifying the specific enzymes responsible for its formation from cortisol or its further metabolism. Key enzymes in steroid metabolism, such as hydroxysteroid dehydrogenases (HSDs), are prime targets for such investigations. For instance, studies on related corticosteroids have successfully used molecular docking to understand their interaction with 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) nih.gov. A similar approach for 20-Beta-Dihydrocortisol 21-Acetate would involve creating a 3D model of the compound and docking it into the active site of various candidate enzymes.

Molecular dynamics (MD) simulations would then be employed to observe the dynamic behavior of the docked complex over time. This would provide a more realistic picture of the interaction, revealing the stability of the binding, the role of water molecules, and any conformational changes in the enzyme or the ligand upon binding. Research on the interaction of hydrocortisone (B1673445) with cyclodextrins has demonstrated the power of MD simulations in revealing the thermodynamics and structural details of such complexes at an atomic level nih.gov.

Interactive Table: Potential Enzyme Targets for Molecular Docking of 20-Beta-Dihydrocortisol 21-Acetate

| Enzyme | Function in Steroid Metabolism | Potential Relevance to 20-Beta-Dihydrocortisol 21-Acetate |

|---|---|---|

| 20β-Hydroxysteroid Dehydrogenase (AKR1C1) | Catalyzes the reduction of the C20-keto group of steroids. | Likely involved in the formation of the 20-beta-hydroxy moiety. |

| 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) | Interconverts cortisol and cortisone (B1669442). | Could potentially interact with and be modulated by this cortisol derivative. nih.gov |

| Corticosteroid-Binding Globulin (CBG) | Transports cortisol in the blood. | Binding affinity would determine its transport and bioavailability. researchgate.netnih.gov |

| Cytochrome P450 Enzymes (e.g., CYP3A4) | Involved in the oxidative metabolism of a wide range of steroids. | Potential for further hydroxylation or other modifications. |

Quantum Chemical Calculations for Conformational Analysis and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a fundamental understanding of the electronic structure and geometry of a molecule. For 20-Beta-Dihydrocortisol 21-Acetate, these methods are invaluable for:

Conformational Analysis: Identifying the most stable three-dimensional structure of the molecule. The flexibility of the steroid backbone and the orientation of the side chain are critical for its biological activity.

Data Table: Predicted Physicochemical Properties of Cortisol Derivatives (Illustrative)

| Property | Cortisol | 20-Beta-Dihydrocortisol | 20-Beta-Dihydrocortisol 21-Acetate (Predicted) |

| Molecular Formula | C21H30O5 | C21H32O5 | C23H34O6 |

| Molecular Weight ( g/mol ) | 362.46 | 364.48 | 406.51 |

| XLogP3 | 1.5 | 1.2 | ~1.8-2.2 |

| Hydrogen Bond Donors | 4 | 5 | 4 |

| Hydrogen Bond Acceptors | 5 | 5 | 6 |

Note: The values for 20-Beta-Dihydrocortisol 21-Acetate are predictive and would be more accurately determined through specific quantum chemical calculations.

Predictive Modeling of Metabolic Pathways and Enzyme Activities

The metabolism of corticosteroids is a complex network of reactions. Predictive modeling, often employing systems biology approaches and machine learning algorithms, can help to map and understand these pathways. Genome-scale metabolic models (GEMs) are one such tool that can integrate transcriptomic and other omics data to predict metabolic fluxes mdpi.com.

To understand the metabolic fate of 20-Beta-Dihydrocortisol 21-Acetate, existing models of corticosteroid metabolism could be expanded to include this specific derivative. By inputting its structure and physicochemical properties, these models could predict:

The enzymes likely to act upon it.

The potential metabolites that would be formed.

Furthermore, quantitative structure-activity relationship (QSAR) models could be developed to predict the binding affinity and activity of a series of related cortisol derivatives, including 20-Beta-Dihydrocortisol 21-Acetate, with specific enzymes. This would accelerate the process of identifying biologically active compounds.

In Silico Screening for Novel Biocatalysts or Substrates

The synthesis of complex steroid derivatives like 20-Beta-Dihydrocortisol 21-Acetate can be challenging and expensive using traditional chemical methods. Biocatalysis, the use of enzymes to perform chemical transformations, offers a more sustainable and specific alternative. In silico screening provides a high-throughput method to identify potential biocatalysts from large databases of enzyme structures.

For the production of 20-Beta-Dihydrocortisol 21-Acetate, one could virtually screen libraries of ketoreductases for their ability to stereoselectively reduce the C20-keto group of a suitable cortisol precursor. Similarly, esterases could be screened for their ability to specifically acetylate the 21-hydroxyl group. This computational pre-selection significantly narrows down the number of enzymes that need to be experimentally tested, saving time and resources frontiersin.org.

Conversely, in silico screening can be used to identify novel substrates for known enzymes. The three-dimensional structure of an enzyme known to act on steroids could be used to screen a virtual library of steroid derivatives, including 20-Beta-Dihydrocortisol 21-Acetate, to predict if they would be a substrate. This could uncover previously unknown metabolic pathways or biological functions for the compound.

Future Research Directions and Unanswered Questions

Discovery of Novel Enzymes Responsible for Specific Acetylation/Deacetylation and Reduction Events

A fundamental gap in our knowledge is the precise enzymatic machinery responsible for the synthesis and modification of 20Beta-Dihydrocortisol 21-Acetate. While enzymes such as 20β-hydroxysteroid dehydrogenase are known to reduce the C-20 carbonyl group of cortisol to yield 20β-dihydrocortisol, the specific enzymes that catalyze the subsequent acetylation at the C-21 position remain to be identified. nih.govnih.gov Future research should focus on the isolation and characterization of novel acetyltransferases and deacetylases from various biological sources, including human tissues and the gut microbiome.

Key Research Questions:

What specific acetyltransferase(s) catalyze the conversion of 20β-dihydrocortisol to this compound?

Are these enzymes specific to this substrate, or do they exhibit broader substrate specificity?

What are the kinetic properties and regulatory mechanisms of these enzymes?

Do specific deacetylases exist to reverse this modification, and what is their physiological significance?

Elucidation of Regulatory Mechanisms Governing Steroid Metabolism in Diverse Biological Systems

The metabolism of steroids is a tightly regulated process, influenced by a complex interplay of genetic, physiological, and environmental factors. Understanding how the production and degradation of this compound are controlled is crucial to deciphering its potential biological roles. Research in this area should explore the transcriptional and post-translational regulation of the enzymes involved in its metabolism in different tissues and in response to various stimuli.

Potential Regulatory Factors to Investigate:

Hormonal Regulation: How do other hormones, such as ACTH or other corticosteroids, influence the expression and activity of enzymes involved in the metabolism of this compound?

Tissue-Specific Expression: Are the enzymes responsible for its metabolism ubiquitously expressed or confined to specific tissues or cell types?

Pathophysiological States: How does the metabolism of this steroid change in disease states such as Cushing's syndrome, adrenal insufficiency, or metabolic syndrome?

Engineering of Biocatalytic Systems for Controlled Production of Specific Steroid Derivatives

The targeted synthesis of specific steroid derivatives like this compound is essential for their detailed study and potential therapeutic applications. Biocatalysis, using whole cells or isolated enzymes, offers a powerful and stereospecific alternative to traditional chemical synthesis. nih.gov Future research should aim to develop robust biocatalytic systems for the controlled and efficient production of this compound.

Strategies for Biocatalytic Engineering:

Metabolic Engineering: Modifying the metabolic pathways of microorganisms, such as Streptomyces hydrogenans or genetically modified E. coli, to enhance the production of 20β-dihydrocortisol. nih.gov

Enzyme Immobilization: Developing methods to immobilize the relevant reductases and acetyltransferases to improve their stability and reusability in bioreactors.

Protein Engineering: Using techniques like site-directed mutagenesis to alter the substrate specificity and catalytic efficiency of known enzymes to favor the production of the desired steroid derivative.

Comprehensive Mapping of Steroid Metabolomes in Response to Environmental or Biochemical Perturbations

The field of metabolomics provides a powerful tool to comprehensively analyze the complete set of small molecules, including steroids, in a biological sample. By applying advanced analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, researchers can map the steroid metabolome and identify how it changes in response to various factors. Future studies should include this compound in these comprehensive analyses to understand its place within the broader steroid network.

Key Metabolomic Approaches:

Targeted Metabolomics: Developing specific and sensitive analytical methods to quantify the levels of this compound in biological fluids and tissues.

Untargeted Metabolomics: Using high-resolution mass spectrometry to identify and relatively quantify a wide range of steroids, including previously uncharacterized derivatives, to see how their levels correlate with this compound.

Fluxomics: Employing stable isotope tracers to follow the metabolic fate of cortisol and other precursors to determine the dynamic rates of synthesis and degradation of this compound.

By pursuing these future research directions, the scientific community can begin to unravel the mysteries surrounding this compound, ultimately shedding light on its potential role in health and disease and paving the way for new diagnostic and therapeutic strategies.

Q & A

Q. What are the key challenges in synthesizing 20β-Dihydrocortisol 21-Acetate from deoxycholic acid, and how are they addressed?

- Answer : Key steps include selective oxidation at C11 and stereospecific reduction at C20. Challenges:

- Byproduct formation during acetylation (e.g., 17-acetate isomers). Mitigate via temperature-controlled reactions (0–5°C) and anhydrous conditions.

- Purification : Use silica gel chromatography with ethyl acetate/hexane gradients (3:7 to 7:3) to isolate the 21-acetate derivative .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.